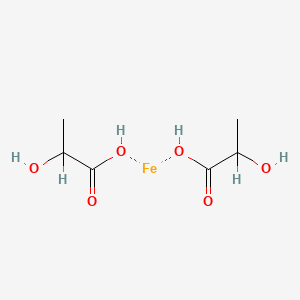
Ferrous lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferrous lactate is a lactate salt.
Wissenschaftliche Forschungsanwendungen
Microbial Interactions
In microbial cultures of Escherichia coli, ferrous iron (Fe2+) plays a crucial role in nitrate and ferric iron reduction. The study found that ferrous iron could not serve as an electron acceptor for growth but was actively involved in the chemical reduction of nitrite by ferrous iron, leading to the production of nitric oxide and nitrous oxide (Brons, Hagen, & Zehnder, 2004).
In the context of dissimilatory iron and sulfate reduction, the interactions between microbial communities and ferrous iron are crucial for the biogeochemical cycling of carbon, iron, and sulfur. The presence of ferrous iron impacts the microbial community structure and the dynamics of iron and sulfate reduction processes (Kwon et al., 2014).
Phototrophic Hydrogen Production
Research on the bacterium Rhodobacter sphaeroides revealed that ferrous ion concentration significantly influences phototrophic hydrogen production. The presence of ferrous ions was essential for optimal hydrogen production, highlighting the importance of ferrous iron in microbial metabolic processes (Zhu, Fang, & Zhang, 2007).
Agricultural and Food Science
Studies in the agricultural domain have explored the impact of ferrous lactate on animals. For instance, research on lactating dairy cows demonstrated that ferrous lactate infusion did not negatively influence phosphorus absorption, an essential aspect of livestock nutrition (Feng, Knowlton, Dietrich, & Duncan, 2013).
In food science, the antibacterial properties of ferrous lactate have been investigated. It has been found to inhibit the growth of foodborne pathogens by damaging the cell membrane, thus affecting the permeability and releasing intracellular contents (Jin, 2013).
Material Science
In material science, the preparation and characterization of materials involving ferrous lactate have been subjects of study. For example, research has focused on preparing lactate-intercalated Co–Fe layered double hydroxides, leveraging the reaction of lactic acid with metal powders. These materials have applications in reducing infrared emissivity due to their unique electronic structure and orderly configuration (Zhu, Zhou, & Tao, 2012).
Environmental Remediation
Ferrous lactate has been implicated in environmental remediation efforts, particularly in the bioremediation of contaminated soils. It has been demonstrated that ferrous ions can aid in the microbial reduction of contaminants like polychlorinated biphenyls and polybrominated diphenyl ethers, crucial for managing pollution from electronic waste (Song et al., 2015).
Eigenschaften
Produktname |
Ferrous lactate |
|---|---|
Molekularformel |
C₆H₁₀FeO₆·xH₂O |
Molekulargewicht |
233.98 |
IUPAC-Name |
2-hydroxypropanoic acid;iron |
InChI |
InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); |
SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.[Fe] |
Synonyme |
(T-4)-Bis[2-(hydroxy-κO)propanoato-κO]iron Hydrate; (T-4)-Bis(2-hydroxypropanoato-O1,O2)iron Hydrate; 2-hydroxy-Propanoic Acid Iron Complex Hydrate; CromatonbicFerro Hydrate; E 585 Hydrate; Ferro-Drops Hydrate; Ferrous Lactate Hydrate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





